Cas no 52218-01-6 (2-Imino-N-phenyl-2H-chromene-3-carboxamide)

2-Imino-N-phenyl-2H-chromene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-imino-N-phenyl-2H-chromene-3-carboxamide
- 2-Imino-2H-chromene-3-carboxylic acid phenylamide
- 2-imino-N-phenylchromene-3-carboxamide
- MLS001203786
- SMR000505182
- Oprea1_004543
- Oprea1_186178
- cid_739354
- BDBM76646
- HMS1675D17
- HMS2814I22
- (2-iminochromen-3-yl)-N-benzamide
- BBL001543
- HTS028198
- STK068072
- 2-imino-N-phenyl-chromene-3-carboxamide
- ST060932
- 2-imino-N-phenyl-1-benzopyran-3-carboxamide
- T8700
- 2-azanylidene
- 2-Imino-N-phenyl-2H-chromene-3-carboxamide
-
- インチ: 1S/C16H12N2O2/c17-15-13(10-11-6-4-5-9-14(11)20-15)16(19)18-12-7-2-1-3-8-12/h1-10,17H,(H,18,19)
- InChIKey: OOAUDVNNTCURTI-UHFFFAOYSA-N
- SMILES: O1C(C(C(NC2C=CC=CC=2)=O)=CC2C=CC=CC1=2)=N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 424
- トポロジー分子極性表面積: 62.2
- XLogP3: 3
2-Imino-N-phenyl-2H-chromene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1053-0026-4mg |
2-imino-N-phenyl-2H-chromene-3-carboxamide |
52218-01-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1053-0026-2μmol |
2-imino-N-phenyl-2H-chromene-3-carboxamide |
52218-01-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1053-0026-3mg |
2-imino-N-phenyl-2H-chromene-3-carboxamide |
52218-01-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1053-0026-50mg |
2-imino-N-phenyl-2H-chromene-3-carboxamide |
52218-01-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1053-0026-25mg |
2-imino-N-phenyl-2H-chromene-3-carboxamide |
52218-01-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1053-0026-10μmol |
2-imino-N-phenyl-2H-chromene-3-carboxamide |
52218-01-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1053-0026-5μmol |
2-imino-N-phenyl-2H-chromene-3-carboxamide |
52218-01-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1053-0026-5mg |
2-imino-N-phenyl-2H-chromene-3-carboxamide |
52218-01-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1053-0026-30mg |
2-imino-N-phenyl-2H-chromene-3-carboxamide |
52218-01-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1053-0026-2mg |
2-imino-N-phenyl-2H-chromene-3-carboxamide |
52218-01-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
2-Imino-N-phenyl-2H-chromene-3-carboxamide 関連文献
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Dawei Hu,Namiki Miyagi,Yuki Arai,Hiroaki Oguri,Takeshi Miura,Toru Nishinaka,Tomoyuki Terada,Hiroaki Gouda,Ossama El-Kabbani,Shuang Xia,Naoki Toyooka,Akira Hara,Toshiyuki Matsunaga,Akira Ikari,Satoshi Endo Org. Biomol. Chem. 2015 13 7487
2-Imino-N-phenyl-2H-chromene-3-carboxamideに関する追加情報
Introduction to 2-Imino-N-phenyl-2H-chromene-3-carboxamide (CAS No. 52218-01-6)
2-Imino-N-phenyl-2H-chromene-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 52218-01-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a chromene core with an imino and carboxamide functional group, exhibits a unique structural framework that makes it a promising candidate for further exploration in drug discovery and therapeutic applications.
The chromene scaffold, characterized by a benzopyran structure, is well-documented for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The presence of the imino (-C=N-) group and the carboxamide (-NHCO-) moiety in 2-Imino-N-phenyl-2H-chromene-3-carboxamide introduces additional reactive sites that can be exploited for chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological profiles.
In recent years, there has been a growing interest in chromene derivatives due to their potential in modulating various biological pathways. Studies have demonstrated that these compounds can interact with multiple targets, including enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and cancer. The imino-N-phenyl-2H-chromene-3-carboxamide structure provides a versatile platform for designing molecules that can selectively inhibit or activate these targets.
One of the most compelling aspects of 2-Imino-N-phenyl-2H-chromene-3-carboxamide is its ability to undergo further functionalization. The imino group can participate in condensation reactions, while the carboxamide moiety can form esters or amides, allowing for the creation of a diverse library of analogs. This flexibility has been leveraged in several research endeavors to develop novel compounds with improved solubility, bioavailability, and target specificity.
Recent advancements in computational chemistry have also facilitated the rational design of 2-Imino-N-phenyl-2H-chromene-3-carboxamide derivatives. Molecular docking studies have identified key interactions between this compound and biological targets, providing insights into its mechanism of action. These findings have guided the synthesis of more potent and selective analogs, which are currently being evaluated in preclinical studies.
The pharmaceutical industry has taken notice of the potential of chromene derivatives like 2-Imino-N-phenyl-2H-chromene-3-carboxamide. Several companies are actively engaged in developing chromene-based drugs for treating conditions such as diabetes, cardiovascular diseases, and neurodegenerative disorders. The compound's structural features make it an attractive candidate for oral administration, which could reduce dosing frequency and improve patient compliance.
In addition to its pharmaceutical applications, 2-Imino-N-phenyl-2H-chromene-3-carboxamide has shown promise in agricultural research. Its biological activity against certain pathogens has led to investigations into its use as a natural pesticide or herbicide. This dual utility highlights the compound's versatility and underscores its importance as a building block for multiple industries.
The synthesis of 2-Imino-N-phenyl-2H-chromene-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the chromene core efficiently. These methods ensure high yields and purity, which are critical for pharmaceutical-grade materials.
Evaluation of 2-Imino-N-phenyl-2H-chromene-3-carboxamide in cellular models has revealed intriguing biological effects. In vitro studies have shown that this compound can modulate enzymes involved in signal transduction pathways relevant to cancer progression. Its ability to inhibit specific kinases has prompted further investigation into its potential as an anticancer agent. Preclinical trials are underway to assess its safety and efficacy in animal models.
The environmental impact of synthesizing and using 2-Imino-N-phenyl-2H-chromene-3-carboxamide is also a consideration. Researchers are exploring green chemistry approaches to minimize waste and reduce energy consumption during production. These efforts align with global initiatives to promote sustainable pharmaceutical manufacturing practices.
The future prospects for 2-Imino-N-phenyl-2H-chromene-3-carboxamide are bright, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academia and industry are expected to yield innovative derivatives with enhanced properties. As our understanding of biological mechanisms continues to evolve, so too will the potential uses for this versatile compound.
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